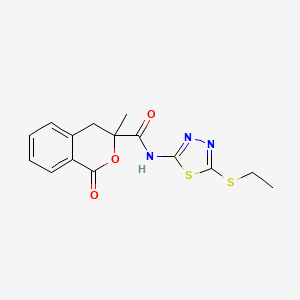

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

Description

The compound N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole ring substituted with an ethylsulfanyl group at position 5, linked via a carboxamide bond to a 3-methyl-1-oxo-4H-isochromene moiety.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-3-22-14-18-17-13(23-14)16-12(20)15(2)8-9-6-4-5-7-10(9)11(19)21-15/h4-7H,3,8H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRYPDPVTDWPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide typically involves multiple steps. The starting materials often include 5-(ethylthio)-1,3,4-thiadiazole and 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid. The reaction conditions may involve the use of various reagents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other nucleophiles under specific conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₅N₃O₃S₂

- Molecular Weight : 345.42 g/mol

- CAS Number : 824943-97-7

The presence of the thiadiazole ring and the carboxamide functional group plays a crucial role in its reactivity and interaction with biological systems.

Antimicrobial Activity

Studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism is believed to involve the modulation of cell cycle progression and the activation of apoptotic pathways.

Anti-inflammatory Effects

The compound has shown anti-inflammatory effects in preclinical studies. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting its potential use in treating inflammatory diseases such as arthritis.

Agricultural Applications

Due to its biological activity, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is also being explored as a pesticide or herbicide. Its efficacy against certain plant pathogens can contribute to sustainable agricultural practices.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth (E. coli, S. aureus) with MIC values < 50 µg/mL. |

| Study 2 | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM; downregulated Bcl-2 expression. |

| Study 3 | Anti-inflammatory Study | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 30%. |

| Study 4 | Agricultural Use | Showed effectiveness against Fusarium species with a reduction in disease severity by 70%. |

Mechanism of Action

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Thiadiazole Carboxamide Family

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the thiadiazole ring or the fused aromatic system.

Table 1: Key Structural and Physicochemical Comparisons

Key Trends and Research Findings

Substituent Effects on Melting Points :

- Ethylsulfanyl or ethylthio substituents (e.g., compound 5g) correlate with higher melting points (168–170°C), likely due to increased molecular symmetry and van der Waals interactions .

- Methyl groups (e.g., CID 671784) reduce molecular weight and may lower melting points compared to bulkier substituents.

Core Structure Impact: Isochromene vs. Thiadiazole vs. Thiazole: Thiadiazole rings (two nitrogen atoms) offer greater hydrogen-bonding capacity than thiazoles (one nitrogen), influencing solubility and receptor binding .

Ethylsulfanyl groups may enhance lipophilicity (XLogP ~2.6–3.0), favoring blood-brain barrier penetration in bioactive analogs .

Biological Activity

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is a synthetic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 420.55 g/mol. Its structure features:

- Thiadiazole Ring : Contributes to various biological activities.

- Isochromene : Known for its antioxidant properties.

- Carboxamide Group : Enhances solubility and bioavailability.

Structural Representation

| Component | Description |

|---|---|

| Thiadiazole | A five-membered ring containing sulfur and nitrogen, noted for antimicrobial and anticancer properties. |

| Isochromene | A bicyclic structure with potential antioxidant effects. |

| Carboxamide | Enhances the compound's interaction with biological targets. |

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential effectiveness against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit antifungal activity due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been widely documented. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest . The specific compound under discussion may share these mechanisms due to its structural similarities with known anticancer agents.

Case Study: Cytotoxicity Assessment

In vitro assays using human cancer cell lines (such as T47D breast carcinoma and HT-29 colon carcinoma) have shown promising results for compounds containing thiadiazole moieties. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported as low as 1.16 µg/mL, indicating potent cytotoxic effects .

Anti-inflammatory Effects

Thiadiazole derivatives also exhibit anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response . This activity could be particularly beneficial in developing treatments for chronic inflammatory diseases.

Neuroprotective Activity

Emerging studies suggest that compounds containing thiadiazole structures may offer neuroprotective benefits. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells . Further research is needed to establish the neuroprotective efficacy of this compound specifically.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other thiadiazole derivatives reveals the following:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Thiadiazole Derivatives | Various | Contains thiadiazole rings | Antimicrobial, anticancer |

| Furan-based Compounds | Various | Contains furan rings | Antioxidant properties |

| Ethylsulfanyl Compounds | Various | Contains ethylsulfanyl groups | Potentially enhances bioactivity |

Q & A

Basic: What are the critical steps in synthesizing this compound, and what reaction conditions are essential for high yield?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Coupling the thiadiazole intermediate with the isochromene-carboxamide moiety using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or dichloromethane .

- Step 3: Purification via column chromatography or recrystallization to isolate the final product.

Key conditions include strict temperature control (60–80°C for cyclization), inert atmospheres to prevent oxidation, and anhydrous solvents to avoid side reactions .

Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying proton environments and carbon frameworks, especially distinguishing thiadiazole (δ 160–170 ppm for C=S) and isochromene (δ 160–165 ppm for carbonyl) signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., m/z ≈ 379.5 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S) validate functional groups .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of antimicrobial activity?

Answer:

- Core Modifications: Replace the ethylsulfanyl group with bulkier substituents (e.g., benzyl) to enhance membrane penetration in Gram-negative bacteria .

- Functional Group Tuning: Introduce electron-withdrawing groups (e.g., -NO₂) on the isochromene ring to improve interaction with microbial enzymes .

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like dihydrofolate reductase (DHFR) .

- Assay Validation: Compare MIC (Minimum Inhibitory Concentration) values across modified derivatives in standardized broth microdilution assays .

Advanced: What methodologies address contradictory data in reported biological activities (e.g., anticancer vs. antifungal efficacy)?

Answer:

- Dose-Response Analysis: Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7 for cancer, Candida albicans for fungi) to identify selective toxicity thresholds .

- Mechanistic Profiling: Use transcriptomics or proteomics to identify pathway-specific effects (e.g., apoptosis induction vs. ergosterol biosynthesis inhibition) .

- Comparative Solubility Studies: Assess logP and aqueous solubility to distinguish bioavailability limitations from intrinsic activity .

Advanced: How can computational methods elucidate the compound’s mechanism of action?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate interactions with putative targets (e.g., topoisomerase II) over 100-ns trajectories to assess binding stability .

- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors on the thiadiazole ring) using tools like Schrödinger’s Phase .

- QSAR Modeling: Develop quantitative models correlating substituent electronegativity with bioactivity using partial least squares (PLS) regression .

Basic: What are the recommended protocols for testing stability under physiological conditions?

Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24h, then analyze via HPLC for degradation products .

- Thermal Stability: Perform thermogravimetric analysis (TGA) at 25–300°C to determine decomposition thresholds .

- Light Sensitivity: Expose to UV (254 nm) for 48h and monitor absorbance changes using UV-Vis spectroscopy .

Advanced: How can reaction intermediates be characterized to troubleshoot low synthesis yields?

Answer:

- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., thiourea intermediates at ~1300 cm⁻¹) .

- Isolation via TLC: Separate intermediates using silica gel TLC (ethyl acetate/hexane eluent) and characterize via LC-MS .

- Kinetic Studies: Perform time-resolved NMR to identify rate-limiting steps (e.g., slow cyclization due to steric hindrance) .

Advanced: What strategies improve selectivity in targeting enzymes over homologous human proteins?

Answer:

- Crystallography-Guided Design: Compare X-ray structures of bacterial vs. human enzymes (e.g., bacterial DHFR vs. human DHFR) to identify divergent binding pockets .

- Fragment-Based Screening: Use SPR (Surface Plasmon Resonance) to identify fragments binding selectively to microbial targets .

- Mutagenesis Assays: Introduce point mutations in recombinant enzymes to pinpoint critical residues for inhibitor binding .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Conduct reactions in fume hoods due to potential sulfur-containing vapors .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

- Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DMF for coupling reactions, reducing toxicity .

- Catalytic Methods: Employ immobilized lipases for amide bond formation to minimize waste .

- Microwave Assistance: Reduce reaction times from hours to minutes while maintaining yields >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.